2,3,4,4',6-五溴二苯醚

描述

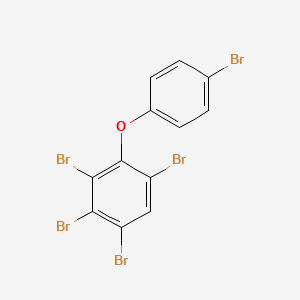

2,3,4,4',6-Pentabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE), which are compounds used as flame retardants in a variety of consumer products. These compounds have been the subject of environmental and health studies due to their persistence and potential for bioaccumulation and toxicity.

Synthesis Analysis

The synthesis of brominated diphenyl ethers can be complex due to the potential for multiple bromination sites on the aromatic rings. In one study, the backbone of 2-methoxydiphenyl ether was brominated to achieve an average of four bromine substituents. The major product of this synthesis was identified as 6'-methoxy-2,3',4,4'-tetrabromodiphenyl ether, which is closely related to the target compound 2,3,4,4',6-Pentabromodiphenyl ether . This process demonstrates the feasibility of synthesizing specific brominated compounds, although the target compound was not directly synthesized in this study.

Molecular Structure Analysis

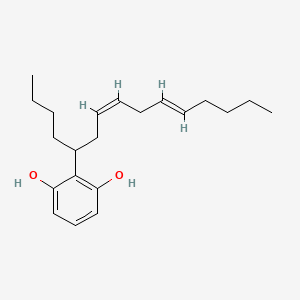

The molecular structure of brominated diphenyl ethers is characterized by two phenyl rings connected by an ether bond, with varying numbers and positions of bromine atoms attached to the rings. The presence of multiple bromine atoms significantly affects the molecular geometry and electronic distribution, which in turn influences the compound's reactivity and interactions with biological systems .

Chemical Reactions Analysis

Brominated diphenyl ethers can undergo various chemical reactions, including debromination and hydroxylation. In the synthesis process, a side reaction was observed where the methoxy group was cleaved, leading to the formation of hydroxylated BDEs . These side reactions are important to consider as they can lead to the formation of different, potentially more toxic, compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated diphenyl ethers like 2,3,4,4',6-Pentabromodiphenyl ether are influenced by the degree of bromination. These properties include solubility, melting point, and vapor pressure, which are critical for understanding the environmental fate and behavior of these compounds. The high bromine content typically results in low solubility in water and high persistence in the environment . The studies provided do not directly analyze the physical and chemical properties of 2,3,4,4',6-Pentabromodiphenyl ether, but they do provide insight into the general characteristics of related brominated compounds.

科学研究应用

代谢研究

研究探索了 2,3,4,4',6-五溴二苯醚 (BDE-99) 在各种生物系统中的代谢。例如,Zheng 等人 (2015) 研究了其在鸡肝微粒体中的氧化代谢,鉴定了几种羟基化代谢物 (Zheng 等人,2015)。Erratico 等人 (2011) 比较了 BDE-99 和 BDE-47 在大鼠肝微粒体中的代谢,突出了不同的代谢途径 (Erratico 等人,2011)。这些研究提供了对多溴二苯醚在不同生物体中生物转化过程的见解。

环境和健康影响

研究还集中在 BDE-99 的环境持久性和潜在健康影响上。Sellström 等人 (2003) 研究了海鸥蛋中 BDE-99 的时间趋势,揭示了显着的环境积累 (Sellström 等人,2003)。Hakk 等人 (2006) 检查了大鼠中 BDE-100 的组织分布和代谢,提供了有关其生物积累和排泄的数据 (Hakk 等人,2006)。

分析方法开发

Gago-Martínez 等人 (2004) 优化了固相微萃取以分析 BDE-99,展示了一种检测环境样品中这种化合物的高效方法 (Gago-Martínez 等人,2004)。这一进步有助于监测和了解多溴二苯醚在环境中的分布。

多溴二苯醚的比较研究

Bruchajzer 等人 (2010) 比较了五溴二苯醚和十溴二苯醚在大鼠中的毒性,提供了这些化合物的相对毒理学特征的宝贵信息 (Bruchajzer 等人,2010)。

安全和危害

未来方向

Given the potential health risks and environmental impact of PBDEs, including 2,3,4,4’,6-Pentabromodiphenyl ether, future research and regulations may focus on finding safer alternatives and mitigating the effects of these compounds . It’s also important to note that the industrial production of these compounds is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants .

作用机制

Target of Action

2,3,4,4’,6-Pentabromodiphenyl Ether, also known as PBDE 115, is a member of the Polybrominated Diphenyl Ethers (PBDEs) class of compounds . PBDEs are known to be endocrine disruptors , meaning they interfere with the body’s endocrine system and can cause adverse developmental, reproductive, neurological, and immune effects.

Mode of Action

PBDEs, including PBDE 115, are believed to exert their effects by binding to thyroid hormone transport proteins, displacing natural hormones and disrupting normal endocrine function . This displacement can lead to changes in hormone levels and subsequent health effects.

Pharmacokinetics

PBDEs are persistent organic pollutants, meaning they resist degradation and can accumulate in the environment and in biological tissues . They are lipophilic, or fat-loving, and thus tend to accumulate in fatty tissues This property also means they have the potential to biomagnify up the food chain

Result of Action

Exposure to PBDEs, including PBDE 115, has been associated with a variety of health effects. In animal studies, neonatal exposure to PBDEs has been shown to induce persistent dysfunction, manifested as deranged spontaneous behavior . Given the role of thyroid hormones in numerous biological processes, disruption of these hormones by PBDEs could potentially lead to a wide range of health effects.

Action Environment

PBDEs are used as flame retardants in a wide variety of products, and can be released into the environment during the manufacture, use, and disposal of these products . Once in the environment, they can persist for long periods and can be transported long distances . Factors such as temperature, pH, and the presence of other chemicals can influence the stability and efficacy of PBDEs in the environment.

属性

IUPAC Name |

1,2,3,5-tetrabromo-4-(4-bromophenoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-12-9(15)5-8(14)10(16)11(12)17/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTLDVXDOVSTEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70879927 | |

| Record name | BDE-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

446254-78-0 | |

| Record name | 2,3,4,4',6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-115 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70879927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4',6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D610905QU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide](/img/structure/B3026379.png)

![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d3]-octadecanamide](/img/structure/B3026381.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-heptadecanamide](/img/structure/B3026382.png)

![9Z,12Z-octadecadienoicacid,(10Z)-32-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-32-oxo-10-dotriaconten-1-ylester](/img/structure/B3026395.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)